3-Nitro-2,2'-bipyridine chemical properties and structure
3-Nitro-2,2'-bipyridine chemical properties and structure
This guide details the chemical architecture, synthetic pathways, and reactivity profile of 3-Nitro-2,2'-bipyridine . It is designed for researchers requiring high-purity synthesis and mechanistic understanding of this ligand as a scaffold for functionalized metal-organic frameworks (MOFs) and pharmaceutical intermediates.
Structural Architecture, Synthesis, and Reactivity Profile
Executive Summary 3-Nitro-2,2'-bipyridine (CAS: 1069137-31-0) is a desymmetrized bipyridyl derivative characterized by a strong electron-withdrawing nitro group at the 3-position. Unlike the planar parent 2,2'-bipyridine, this molecule adopts a twisted conformation due to significant steric repulsion between the nitro group and the proton on the adjacent pyridine ring. It serves as a critical "masked" synthon for 3-amino-2,2'-bipyridine—a privileged motif in transition metal catalysis and bioactive natural product synthesis (e.g., Streptonigrin analogues).
Structural Architecture & Electronic Properties[1][2][3]
Conformational Distortion (The "Twist")
The defining feature of 3-nitro-2,2'-bipyridine is its non-planar ground state. In unsubstituted 2,2'-bipyridine, the trans-coplanar conformation is favored to minimize dipole repulsion, rotating to cis-coplanar upon metal chelation.
-
Steric Clash: The Van der Waals radius of the nitro group oxygen (approx.[1] 1.52 Å) clashes with the hydrogen atom at the 3'-position of the neighboring ring.
-
Torsion Angle: Crystallographic data and DFT calculations for analogous ortho-nitro biaryls suggest a dihedral twist angle (
) between 40° and 60° to relieve this strain.[1] -
Electronic Consequence: This twist disrupts
-conjugation between the two pyridine rings, isolating their electronic systems more than in the parent bipyridine.
Chelation Thermodynamics
While 3-nitro-2,2'-bipyridine can act as an
-
Entropic Penalty: Binding a metal ion requires forcing the rings into a coplanar arrangement, overcoming the high steric barrier imposed by the nitro group.[1]
-
Electronic Deactivation: The nitro group is a strong
-acceptor and -acceptor, significantly reducing the basicity ( ) of the adjacent pyridine nitrogen, making it a poorer -donor to metal centers.
Synthetic Pathways & Logic
Direct nitration of 2,2'-bipyridine is non-viable for high-yield synthesis of the 3-isomer; it predominantly yields 5-nitro or 5,5'-dinitro products due to electronic directing effects. Therefore, cross-coupling is the requisite approach.[1]
Primary Route: Stille Cross-Coupling
The Stille coupling is the superior method because organostannanes tolerate the nitro group better than organozinc (Negishi) or Grignard reagents, which can lead to side reactions (reduction or nucleophilic attack on the nitro group).[1]
Reaction Scheme Visualization
Figure 1: Palladium-catalyzed Stille coupling pathway for the regioselective synthesis of 3-nitro-2,2'-bipyridine.
Experimental Protocol: Stille Coupling
Objective: Synthesis of 3-nitro-2,2'-bipyridine on a 5.0 mmol scale. Safety Warning: Organotin compounds are highly toxic.[1] Work in a fume hood. The nitro compound is potentially energetic; avoid excessive heat.
Materials
-
Electrophile: 2-Bromo-3-nitropyridine (1.02 g, 5.0 mmol)
-
Nucleophile: 2-(Tributylstannyl)pyridine (2.02 g, 5.5 mmol, 1.1 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (290 mg, 0.25 mmol, 5 mol%)[1] -
Solvent: Anhydrous Toluene (25 mL)
-
Additives: CsF (2.0 equiv) or CuI (10 mol%) can accelerate the reaction ("Copper effect").[1]
Step-by-Step Methodology
-
Deoxygenation (Critical):
-
Coupling Reaction:
-
Tin Removal (Self-Validating Step):
-
Why this step matters: Tributyltin residues smear on columns and are toxic.
-
Cool to room temperature.[2][3] Add 20 mL of saturated aqueous Potassium Fluoride (KF) solution.
-
Stir vigorously for 30 minutes. This converts soluble Bu
SnBr into insoluble polymeric Bu SnF. -
Filter the resulting white precipitate through a pad of Celite.
-
-
Purification:
Reactivity & Applications
Reduction to 3-Amino-2,2'-bipyridine
The primary utility of the 3-nitro derivative is as a precursor to the 3-amine, which is a potent chelator (resembling 1,10-phenanthroline but with tunable sterics).
-
Method A (Catalytic Hydrogenation): H
(1 atm), 10% Pd/C, MeOH.[1]-
Note: Fast and clean, but may reduce the pyridine ring if pressure is too high or reaction time prolonged.[1]
-
-
Method B (Chemical Reduction): SnCl
[1]·2H O in EtOH/HCl.-
Selectivity: Preferable if other reducible groups (alkenes, halides) are present.[1]
-
Coordination Chemistry Logic
When using 3-nitro-2,2'-bipyridine directly as a ligand:
-
Hard/Soft Match: The nitro oxygens are hard bases, while the pyridine nitrogens are borderline soft.[1]
-
Linkage Isomerism: While
-chelation is standard, the steric bulk may force monodentate binding through the less hindered N1' (non-nitro ring) or bridging modes in polymeric structures.[1]
Quantitative Data Summary
| Property | Value / Description | Relevance |
| Molecular Weight | 201.18 g/mol | Stoichiometry calculations |
| Appearance | Pale yellow crystalline solid | Visual purity check |
| Melting Point | 148–150 °C | Identity verification |
| Dipole Moment | High (due to -NO | Affects solubility (polar solvents preferred) |
| pKa (Conj. Acid) | < 2.0 (Est.)[1][4] | Weak base; protonates only in strong acid |
| Torsion Angle | ~50° (Twisted) | Precludes planar intercalation in DNA |
References
-
Synthesis of unsymmetrical bipyridines
-
Structural Analysis of Nitro-Biaryls
- Title: Relationships between nitro group reduction potentials and torsion angles in di-ortho-substituted nitrobenzenes.
-
Source:J. Chem. Soc., Perkin Trans.[1] 2, 1998, 2483-2490.[1]
-
URL:[Link]
-
Relevance: Provides the theoretical basis for the steric torsion angle (
) and its electronic decoupling effects.[1]
-
General Stille Coupling Methodology
Sources
- 1. Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nva.sikt.no [nva.sikt.no]
- 4. 3,3'-Dinitro-2,2'-bipyridyl | C10H6N4O4 | CID 534140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
